molecular formula C16H20N4O B2769254 N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclopentanecarboxamide CAS No. 2034457-58-2

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2769254
CAS No.: 2034457-58-2
M. Wt: 284.363
InChI Key: ZZIDDRBPXHZSSD-UHFFFAOYSA-N
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Description

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclopentanecarboxamide is a synthetic organic compound characterized by a complex structure that includes a pyrazole ring, a pyridine ring, and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with an appropriate β-diketone. The pyridine ring is then introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

The final step involves the formation of the cyclopentanecarboxamide moiety. This can be achieved by reacting the intermediate compound with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions, depending on the specific reagents and solvents used.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrazole rings, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: N-bromosuccinimide in dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.

Scientific Research Applications

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclopentanecarboxamide can be compared with other similar compounds, such as:

    N-(pyridin-3-ylmethyl)cyclopentanecarboxamide: Lacks the pyrazole ring, which may result in different biological activities.

    N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclohexanecarboxamide: Contains a cyclohexane ring instead of a cyclopentane ring, potentially altering its chemical and biological properties.

    N-(1-methyl-1H-pyrazol-5-ylmethyl)cyclopentanecarboxamide: Lacks the pyridine ring, which may affect its binding affinity and specificity for certain targets.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-20-14(11-18-16(21)12-5-2-3-6-12)9-15(19-20)13-7-4-8-17-10-13/h4,7-10,12H,2-3,5-6,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIDDRBPXHZSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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